2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one is a complex organic compound that features a pyranone ring structure. This compound is notable for its tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The process involves the formation of a silyl ether, which is stable under various reaction conditions.
Industrial Production Methods
. These systems offer better control over reaction conditions and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: The silyl ether group can be substituted using nucleophiles like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Imidazole, DMF, TBDMS-Cl
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one involves its role as a protecting group. The TBDMS group protects hydroxyl functionalities during various synthetic transformations, preventing unwanted side reactions. The compound can act both as an aldol donor and an aldol acceptor in stereocontrolled reactions .
Comparison with Similar Compounds
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (tert-Butyldimethylsilyl)oxypropanol
- (tert-Butyldimethylsilyl)oxypropanoate
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one is unique due to its specific combination of a pyranone ring and a TBDMS protecting group. This combination allows for versatile applications in synthetic organic chemistry, particularly in the synthesis of complex natural products and glycobiology.
Properties
Molecular Formula |
C13H22O4Si |
---|---|
Molecular Weight |
270.40 g/mol |
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-6-methylpyran-4-one |
InChI |
InChI=1S/C13H22O4Si/c1-9-7-10(14)12(15)11(17-9)8-16-18(5,6)13(2,3)4/h7,15H,8H2,1-6H3 |
InChI Key |
WECXNONQHVJMED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)CO[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.